Gonyautoxin V
Overview
Description
Gonyautoxin V is a member of the gonyautoxins, a group of neurotoxic compounds produced by certain species of marine dinoflagellates. These toxins are part of the larger saxitoxin family, known for causing paralytic shellfish poisoning when ingested through contaminated seafood . This compound, specifically, is a derivative of saxitoxin with a sulfonatocarbamoyl moiety .
Mechanism of Action
Target of Action
Gonyautoxin V, also known as Gonyautoxin 5, primarily targets the α-subunit of the voltage-dependent sodium channels in the postsynaptic membrane . These channels play a crucial role in initiating action potentials after the synapse .
Mode of Action
As a neurotoxin, this compound interacts with its targets by binding with high affinity at site 1 of the α-subunit of the voltage-dependent sodium channels . This binding prevents the initiation of action potentials, thereby impeding nerve impulse propagation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuronal transmission pathway . By blocking the voltage-gated sodium channels, this compound disrupts the normal flow of sodium ions, which is essential for the generation and propagation of action potentials . This disruption can lead to various downstream effects, depending on the specific neurons and circuits involved.
Pharmacokinetics
It’s known that gonyautoxins are naturally produced by several marine dinoflagellates species . They can be ingested through consumption of mollusks contaminated by toxic algae, leading to a human illness called paralytic shellfish poisoning (PSP) .
Result of Action
The primary result of this compound’s action is the blockage of nerve impulse propagation . This blockage can lead to various effects, depending on the specific neurons and circuits involved. For example, in the context of pain management, the blockage of nerve impulses can lead to a significant reduction in pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in the environment can affect its toxicity. The toxins are taken up by shellfish and undergo bioaccumulation . Furthermore, the presence of other substances in the environment, such as other toxins or drugs, can potentially interact with this compound and alter its effects.
Biochemical Analysis
Biochemical Properties
Gonyautoxin V plays a significant role in biochemical reactions. It is part of the group of saxitoxins, which have their structure based on the 2,6-diamino-4-methyl-pyrollo[1,2-c]-purin-10-ol skeleton . The different molecules only differ from each other by their substituents . This compound and gonyautoxin VI were identified respectively to be derivatives of saxitoxin and neosaxitoxin with a sulfonatocarbamoyl moiety .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It is known to cause paralytic shellfish poisoning (PSP), which is a serious illness that can lead to muscle paralysis and even death . In addition, it has been found to have therapeutic applications, such as in the treatment of acute and chronic anal fissures .
Molecular Mechanism
The molecular mechanism of action of this compound involves the reversible block of the voltage-gated sodium channels at the axonal level, impeding nerve impulse propagation . This results in a temporary paralysis of muscles .
Temporal Effects in Laboratory Settings
It is known that the toxin can cause immediate effects such as muscle paralysis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study involving total knee arthroplasty, all patients successfully responded to the pain control when this compound was locally infiltrated during the procedure .
Metabolic Pathways
It is known that this compound is a derivative of saxitoxin and neosaxitoxin .
Subcellular Localization
Given its role as a neurotoxin, it is likely that it interacts with nerve cells and other excitable cells in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gonyautoxin V involves several steps, starting from L-serine methyl ester. The process includes the formation of a tricyclic frame through a series of reactions, including ring closure, deprotection, and amination . The synthetic route is complex and requires precise control of reaction conditions to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Most research and applications rely on natural extraction from dinoflagellates or small-scale laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions
Gonyautoxin V undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the toxicity and biological activity of the compound.
Reduction: Reduction reactions can convert this compound into less oxidized forms, impacting its interaction with biological targets.
Substitution: Substitution reactions can introduce new functional groups, potentially creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to maintain the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfonated derivatives, while reduction can yield less oxidized forms of the toxin .
Scientific Research Applications
Gonyautoxin V has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of neurotoxins.
Biology: Researchers use this compound to investigate the mechanisms of neurotoxicity and the effects of marine toxins on marine ecosystems.
Comparison with Similar Compounds
Gonyautoxin V is part of the saxitoxin family, which includes several similar compounds:
Saxitoxin: The parent compound, known for its potent neurotoxicity.
Neosaxitoxin: Another derivative with similar but distinct toxicological properties.
Decarbamoylsaxitoxin: A less toxic variant with a different functional group arrangement
This compound is unique due to its specific sulfonatocarbamoyl moiety, which influences its toxicity and interaction with biological targets .
Properties
IUPAC Name |
(2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methoxycarbonylsulfamic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N7O7S/c11-6-14-5-4(3-24-8(18)16-25(21,22)23)13-7(12)17-2-1-9(19,20)10(5,17)15-6/h4-5,19-20H,1-3H2,(H2,12,13)(H,16,18)(H3,11,14,15)(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKCSFJSULZNDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N7O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64296-25-9 | |
Record name | Gonyautoxin V | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033513 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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